Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride
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Overview
Description
Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride typically involves the reaction of 2-chloromethyl-4-methylquinoline-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Various substituted quinoline derivatives.
Oxidation Reactions: Quinoline N-oxides.
Reduction Reactions: Alcohol derivatives of the original ester.
Scientific Research Applications
Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the biological activity of quinoline derivatives and their interactions with various biological targets.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The quinoline core can also interact with DNA or RNA, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-4-methylquinoline: Lacks the ester group but shares the chloromethyl and quinoline core.
Ethyl 4-methylquinoline-3-carboxylate: Lacks the chloromethyl group but has the ester and quinoline core.
Quinoline N-oxides: Oxidized derivatives with different chemical properties.
Uniqueness
Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride is unique due to the presence of both the chloromethyl and ester groups, which allow for a wide range of chemical modifications and applications. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2.ClH/c1-3-18-14(17)13-9(2)10-6-4-5-7-11(10)16-12(13)8-15;/h4-7H,3,8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKUZNRWSWRIKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1CCl)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583277 |
Source
|
Record name | Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24832442 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1009306-52-8 |
Source
|
Record name | Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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